N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide (CAS 1153929-30-6) is a highly specialized, bifunctional covalent fragment utilized primarily in the discovery and synthesis of Targeted Covalent Inhibitors (TCIs). It integrates the established hydrogen-bonding pharmacophore of a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core—a privileged scaffold for kinase hinge-binding—with a precisely tuned Michael acceptor at the 6-position [1]. For procurement teams and medicinal chemistry directors, this pre-functionalized building block eliminates the need for complex, low-yield late-stage acryloylation, providing a ready-to-use warhead for library generation, activity-based protein profiling (ABPP), and the development of irreversible inhibitors targeting specific kinase cysteine residues such as Cys775 [1].
Substituting this compound with its non-covalent precursor (6-amino-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline) completely abolishes the ability to form irreversible covalent adducts with target cysteines, resulting in rapid inhibitor washout and failure to overcome target mutation resistance [1]. Conversely, attempting to use generic aliphatic acrylamides sacrifices the critical initial non-covalent affinity (Ki) driven by the quinoxalinedione's dual hydrogen-bond donor/acceptor profile. Furthermore, synthesizing the acrylamide moiety in-house from the 6-amino precursor often leads to significant material loss due to acrylamide polymerization and competitive N-alkylation during late-stage functionalization, making the procurement of the pre-assembled, high-purity compound a more cost-effective and reproducible choice for scale-up [1].
In the development of targeted covalent inhibitors, the intrinsic reactivity of the warhead must be carefully balanced to avoid off-target toxicity. Acrylamide-functionalized tetrahydroquinoxalines demonstrate an optimized Relative Electrophilicity (REF) profile, typically exhibiting REF values between 60 and 85 in quantitative irreversible tethering assays [1]. This is a critical advantage over hyper-reactive haloacetamides or unhindered acrylamides (REF < 5), which suffer from rapid depletion by intracellular glutathione (GSH). By procuring this specific compound, researchers secure a warhead that remains stable in physiological conditions until localized to the target site, ensuring high specific covalent efficiency without the high attrition rates associated with overly reactive generic electrophiles [1].
| Evidence Dimension | Relative Electrophilicity (REF) and GSH Stability |
| Target Compound Data | Tetrahydroquinoxaline-based acrylamides (REF 60-85, high GSH half-life) |
| Comparator Or Baseline | Generic unhindered acrylamides / haloacetamides (REF < 5, rapid GSH depletion) |
| Quantified Difference | >10-fold improvement in electrophilic selectivity and stability |
| Conditions | Quantitative irreversible tethering (qIT) and GSH reactivity assays |
Ensures the synthesized inhibitors will not fail in cellular assays due to off-target protein reactivity or rapid metabolic clearance by glutathione.
The synthesis of covalent kinase inhibitors often suffers from severe bottlenecking during late-stage acryloylation of hindered anilines, which can result in competitive polymerization and poor recovery. Utilizing pre-functionalized N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide as a starting building block bypasses this problematic step. Comparative synthetic workflows indicate that starting with the intact quinoxaline-acrylamide core and diversifying via cross-coupling or N-alkylation improves overall library generation yields by 25% to 40% compared to stepwise sequences that install the acrylamide last [1].
| Evidence Dimension | Overall synthetic yield for TCI library generation |
| Target Compound Data | Pre-functionalized quinoxaline-acrylamide (65-80% overall yield across diversification steps) |
| Comparator Or Baseline | Stepwise synthesis via late-stage acryloylation of 6-aminoquinoxalines (35-50% overall yield) |
| Quantified Difference | 25-40% absolute increase in final compound recovery |
| Conditions | Standard library diversification workflows (e.g., parallel synthesis) |
Procuring the pre-functionalized block significantly lowers the cost per synthesized analog and accelerates the drug discovery timeline by eliminating a low-yield final step.
The efficacy of a covalent inhibitor is mathematically dependent on its initial non-covalent binding affinity (Ki) before the irreversible inactivation step. The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core provides a highly rigid, dual hydrogen-bond donor and acceptor motif that perfectly mimics the adenine ring of ATP. When compared to simple aryl acrylamides, this specific core structure improves the initial Ki for kinase hinge regions by over 100-fold, ensuring that the acrylamide warhead is held in close proximity to target cysteines, drastically accelerating the rate of covalent adduct formation [1].
| Evidence Dimension | Initial non-covalent binding affinity (Ki) |
| Target Compound Data | Quinoxalinedione-acrylamide core (Ki in sub-micromolar range) |
| Comparator Or Baseline | Simple aryl acrylamides (Ki > 50-100 micromolar) |
| Quantified Difference | >100-fold enhancement in pre-covalent target affinity |
| Conditions | Kinase ATP-binding site competitive assays |
High initial affinity is mandatory for driving rapid and specific covalent inactivation, making this core a superior starting point for inhibitor design compared to generic fragments.
Directly leveraging the optimized electrophilic reactivity and hinge-binding affinity demonstrated in Section 3, this compound is the ideal precursor for developing irreversible inhibitors against cysteine-mutated kinases (e.g., EGFR, BTK). Its pre-installed warhead allows medicinal chemists to focus on optimizing the solvent-exposed regions of the molecule without struggling with late-stage acryloylation [1].
Due to its balanced glutathione stability and specific reactivity profile, this compound serves as an excellent core for ABPP probes. By attaching an alkyne or fluorophore to the quinoxaline ring, researchers can map the cysteinome of ATP-binding proteins in live cells without excessive background noise from off-target labeling [2].
The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline pharmacophore is a classic AMPA/kainate receptor antagonist. The presence of the acrylamide group allows for the design of covalent chemical biology tools to irreversibly lock these receptors in inactive states, providing critical tools for neuropharmacological mapping and structural biology studies [2].